

structure elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Prop-1-ynyl)pyridin-3-ylboronic acid

Cat. No.: B591731

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **5-(Prop-1-ynyl)pyridin-3-ylboronic Acid**

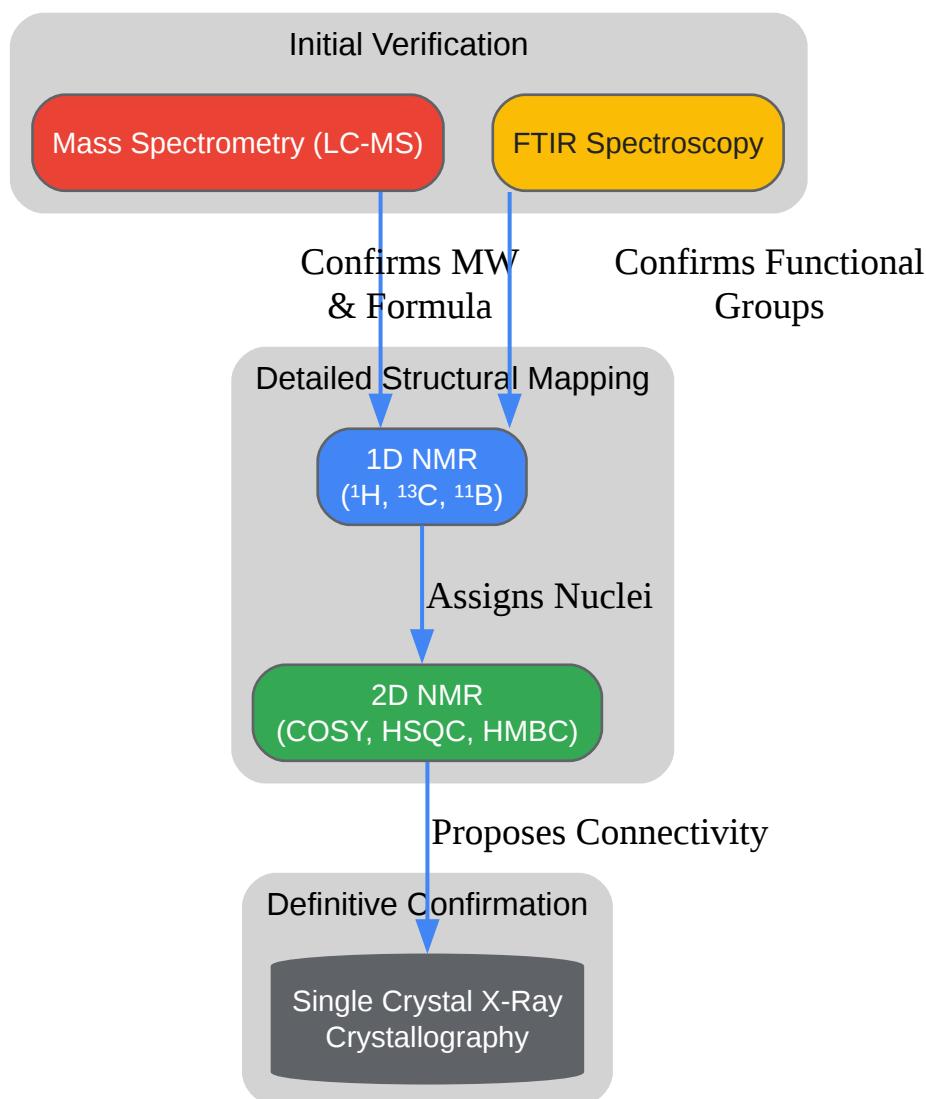
Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are invaluable building blocks. Their utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. **5-(Prop-1-ynyl)pyridin-3-ylboronic acid**, with its unique combination of a pyridine core, an internal alkyne, and a boronic acid moiety, represents a versatile synthon for creating novel pharmaceutical agents and functional materials.^[1] However, the synthetic utility of such a reagent is predicated on its absolute structural integrity. Ambiguities in structure, or the presence of process-related impurities, can derail research programs, compromise intellectual property, and lead to inconsistent results.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid**. Moving beyond a simple recitation of techniques, we will explore the causality behind our analytical choices, address the specific challenges posed by boronic acids, and present a self-validating workflow that ensures the highest degree of scientific certainty.

Molecular Profile and Analytical Strategy

Before embarking on any analytical campaign, a thorough understanding of the target molecule's features is essential.


Molecular Structure:

Caption: Chemical structure and basic properties of the target molecule.[\[2\]](#)

The molecule presents three key structural regions for interrogation:

- The Pyridine Ring: An aromatic heterocycle whose protons and carbons will have characteristic NMR chemical shifts.
- The Prop-1-ynyl Group: An internal alkyne. Its $\text{C}\equiv\text{C}$ bond will have a weak but characteristic IR absorption, and the methyl group provides a clear singlet in the ^1H NMR spectrum.[\[3\]](#)
- The Boronic Acid Group: This moiety is prone to dehydration, often forming a cyclic trimeric anhydride known as a boroxine.[\[4\]](#) This possibility must be a central consideration in our analysis, particularly in mass spectrometry and ^{11}B NMR.

Our analytical strategy is therefore an integrated, multi-technique approach designed to provide orthogonal data, ensuring a self-validating conclusion.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive structure elucidation.

Mass Spectrometry: Confirming Identity and Purity

Expertise & Experience: Mass spectrometry serves as the first critical checkpoint. Its primary role is to confirm the molecular weight and, by extension, the elemental composition. However, for boronic acids, the choice of methodology is crucial. Their propensity to form boroxines under thermal stress or in non-polar environments can complicate mass spectra, leading to ions corresponding to the trimer rather than the monomer.^{[4][5]} Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer is the preferred method as it

allows for rapid analysis under conditions that can be optimized to preserve the monomeric form.[6][7]

Experimental Protocol: UPLC-MS

- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and 10 mM aqueous ammonium acetate.
- Chromatography:
 - System: ACQUITY UPLC I-Class or similar.
 - Column: ACQUITY BEH C18, 1.7 μ m, 2.1 x 50 mm.
 - Mobile Phase A: 10 mM Ammonium Acetate in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Start at 5% B, hold for 0.1 min, ramp to 95% B over 0.7 min, hold for 0.1 min, return to 5% B and re-equilibrate.
 - Flow Rate: 0.6 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry:
 - System: Tandem quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
 - Rationale: Negative mode is often highly sensitive for boronic acids, detecting the $[M-H]^-$ ion. Positive mode will detect the $[M+H]^+$ ion.
 - Cone Voltage: Optimize around 25 V. A low cone voltage is critical to minimize in-source fragmentation and dehydration.[6]
 - Mass Range: Scan from m/z 50 to 600.

Data Presentation: Expected Ions

Ion Species	Formula	Calculated m/z	Mode	Comments
$[\text{M}+\text{H}]^+$	$\text{C}_8\text{H}_9\text{BNO}_2^+$	162.07	ESI+	Protonated parent molecule.
$[\text{M}-\text{H}]^-$	$\text{C}_8\text{H}_7\text{BNO}_2^-$	160.06	ESI-	Deprotonated parent molecule; often the base peak. [6]
$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$	$\text{C}_8\text{H}_7\text{BN}^+$	128.07	ESI+	Dehydrated species, may be observed.
$[\text{Boroxine}+\text{H}]^+$	$\text{C}_{24}\text{H}_{21}\text{B}_3\text{N}_3\text{O}_3^+$	432.18	ESI+	Protonated cyclic trimer; its presence indicates sample dehydration.

Trustworthiness: The observation of the correct mass-to-charge ratio for the $[\text{M}+\text{H}]^+$ and particularly the $[\text{M}-\text{H}]^-$ ions provides strong initial evidence for the compound's identity. The UHPLC method, with its short run time, minimizes the risk of on-column degradation.[\[7\]](#) Comparing the relative intensity of the monomer to the boroxine trimer provides a preliminary assessment of sample purity and stability.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we are looking for definitive evidence of the alkyne, the aromatic pyridine ring, and the boronic acid's O-H and B-O bonds. The propynyl group is internal, so we expect a weak $\text{C}\equiv\text{C}$ stretch and, importantly, the absence of a terminal $\equiv\text{C}-\text{H}$ stretch around 3300 cm^{-1} .[\[3\]](#)[\[8\]](#)

Experimental Protocol: ATR-FTIR

- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure to ensure good contact.
- Record the spectrum from 4000 to 400 cm^{-1} , co-adding at least 16 scans to achieve a good signal-to-noise ratio.
- Perform a background scan of the clean ATR crystal before running the sample.

Data Presentation: Characteristic Vibrational Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Expected Intensity
3400 - 3200	O-H Stretch (H-bonded)	$\text{B}(\text{O-H})_2$	Broad, Strong
3100 - 3000	C-H Stretch (sp^2)	Pyridine Ring	Medium
2980 - 2850	C-H Stretch (sp^3)	$-\text{CH}_3$	Medium-Weak
2260 - 2190	$\text{C}\equiv\text{C}$ Stretch (internal)	Propynyl	Weak to Very Weak[3]
1600 - 1550	$\text{C}=\text{C}$, $\text{C}=\text{N}$ Stretch	Pyridine Ring	Medium-Strong
1380 - 1310	B-O Stretch	B-O	Strong[9][10]
~700	B-O-H Bend	B-O-H	Broad, Medium

Trustworthiness: The combined presence of the broad O-H stretch, the strong B-O stretch, the weak C≡C stretch, and the aromatic C=C/C=N bands provides a robust vibrational fingerprint, confirming that all expected functional groups are present in the sample.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unambiguous information about the atomic connectivity. For **5-(Prop-1-ynyl)pyridin-3-**

ylboronic acid, a suite of 1D (^1H , ^{13}C , ^{11}B) and 2D (COSY, HSQC, HMBC) experiments are required for a complete assignment.

Experimental Protocol: NMR

- Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable B(OH)₂ protons.
- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
- ^{11}B NMR: Acquire a proton-decoupled boron spectrum using a quartz or boron-free glass NMR tube. Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).[11]
- 2D NMR: Acquire COSY, HSQC, and HMBC spectra, optimizing acquisition parameters for the expected coupling constants.

Data Interpretation and Predicted Spectra

^1H NMR (Predicted, 400 MHz, DMSO-d₆):

Label	Position	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H-a	2	~8.8 - 9.0	s (or d, small J)	1H	Pyridine CH
H-b	4	~8.2 - 8.4	s (or t, small J)	1H	Pyridine CH
H-c	6	~8.6 - 8.8	s (or d, small J)	1H	Pyridine CH
H-d	-	~8.3	br s	2H	B(OH) ₂
H-e	-	~2.1	s	3H	-C≡C-CH ₃

- Rationale: The pyridine protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Protons at positions 2 and 6, adjacent to the nitrogen, will be the most downfield. The $\text{B}(\text{OH})_2$ protons will appear as a broad singlet that will exchange upon addition of D_2O . The methyl protons of the propynyl group are expected to be a sharp singlet.

^{13}C NMR (Predicted, 100 MHz, DMSO-d_6):

Label	Position	Predicted δ (ppm)	Comments
C-1	3	~130 - 135	C-B bond; peak may be broad or unobserved.[12]
C-2	2	~150 - 155	C-H adjacent to N.
C-3	4	~140 - 145	C-H.
C-4	5	~120 - 125	C-C≡C.
C-5	6	~152 - 157	C-H adjacent to N.
C-6	-	~78 - 82	Py-C≡C.
C-7	-	~88 - 92	C≡C-CH ₃ .
C-8	-	~4 - 6	-CH ₃ .

^{11}B NMR (Predicted, 128 MHz):

- Expected Chemical Shift: A single, relatively sharp peak between δ +28 and +31 ppm.[13] [14]
- Rationale: This chemical shift is characteristic of a trigonal planar (sp^2 hybridized) aryl boronic acid.[15]
- Trustworthiness: This experiment is exceptionally powerful for assessing purity. The presence of a significant peak around δ +33 ppm would indicate the formation of the boroxine anhydride.[13] The appearance of peaks further upfield (e.g., δ +5 to +10 ppm)

would suggest the formation of a tetracoordinate (sp^3 hybridized) boronate species, perhaps from interaction with a solvent like methanol.[15]

2D NMR for Unambiguous Assignment:

A 2D NMR correlation map provides the final, irrefutable proof of the proposed connectivity.

Caption: Key expected HMBC (^1H - ^{13}C long-range) correlations.

- COSY: Will show correlations between coupled protons on the pyridine ring (if any).
- HSQC: Will correlate each proton signal (H-a, H-b, H-c, H-e) directly to its attached carbon (C-2, C-4, C-5, C-8).
- HMBC: This is the most informative experiment. Key correlations (as shown above) will link the methyl protons (H-e) to the alkyne carbons (C-6, C-7), and the pyridine protons to their neighboring carbons, unequivocally establishing the substitution pattern and confirming the link between the pyridine ring and the propynyl group.

X-Ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides a definitive solution in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths and angles.[16] Obtaining a diffraction-quality single crystal is often the most challenging step.[17]

Experimental Protocol: Crystallization and Data Collection

- Crystallization: The molecule must be crystallized from a suitable solvent or solvent system. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents to screen include ethanol, acetonitrile, ethyl acetate, and mixtures with heptane.
- Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer.[17] The crystal is cooled in a stream of nitrogen gas and irradiated with

monochromatic X-rays.

- Structure Solution and Refinement: The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Trustworthiness: A solved crystal structure is considered definitive proof. It not only validates the assignments made by other techniques but can also reveal subtle structural details such as intermolecular hydrogen bonding and crystal packing, which can influence the material's bulk properties.

Conclusion

The structure elucidation of **5-(Prop-1-ynyl)pyridin-3-ylboronic acid** is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from initial mass confirmation by LC-MS, through functional group verification with FTIR, to detailed connectivity mapping with a full suite of 1D and 2D NMR experiments—a complete and unambiguous structural assignment can be achieved. The targeted use of ^{11}B NMR is critical for assessing the integrity of the boronic acid moiety, a known point of instability for this compound class. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for absolute proof of structure. This integrated, self-validating approach ensures the highest level of scientific rigor, providing the solid analytical foundation required for the successful application of this versatile building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | 917471-30-8 | FP61486 [biosynth.com]
- 2. 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | C8H8BNO2 | CID 57416482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. mayo.edu [mayo.edu]
- To cite this document: BenchChem. [structure elucidation of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591731#structure-elucidation-of-5-prop-1-ynyl-pyridin-3-ylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com